molecular formula C14H18N2O2 B3121567 tert-Butyl (4-methyl-1H-indol-7-yl)carbamate CAS No. 289483-84-7

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate

Cat. No.: B3121567
CAS No.: 289483-84-7
M. Wt: 246.3 g/mol
InChI Key: ZCYOJYUAKLSLJD-UHFFFAOYSA-N
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Description

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate (CAS 289483-84-7) is a high-purity indole derivative supplied for advanced research and development applications. This compound features a carbamate group, a privileged structure in modern medicinal chemistry known for its robust chemical and proteolytic stability, which contributes to improved pharmacokinetic properties and cellular membrane permeability in drug candidates . The core structural motif of this chemical makes it a valuable intermediate in pharmaceutical research, particularly as a peptide bond surrogate in the design of enzyme inhibitors . The carbamate group can participate in key hydrogen bonding interactions with biological targets, and the tert -butyloxycarbonyl (Boc) group serves as a versatile amine-protecting group in complex multi-step organic syntheses . The 4-methyl-1H-indole scaffold is a significant pharmacophore found in compounds targeting a range of biological activities. Specifications: • CAS Number: 289483-84-7 • Molecular Formula: C 14 H 18 N 2 O 2 • Molecular Weight: 246.30 g/mol • SMILES: CC1=C2C=CNC2=C(C=C1)NC(=O)OC(C)(C)C Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. Handle with care. Refer to the Safety Data Sheet for comprehensive hazard information. Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-methyl-1H-indol-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-9-5-6-11(12-10(9)7-8-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYOJYUAKLSLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001216216
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289483-84-7
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=289483-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-methyl-1H-indol-7-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001216216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

tert-Butyl (4-methyl-1H-indol-7-yl)carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

  • Reactions with electrophiles : The indole moiety can undergo electrophilic substitution reactions, making it useful in creating diverse derivatives.
  • Formation of heterocycles : It can act as a precursor for synthesizing other heterocyclic compounds, which are important in medicinal chemistry.
Reaction TypeDescription
Electrophilic SubstitutionIndole ring can be substituted at various positions.
Heterocycle FormationServes as a building block for complex heterocycles.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its structural features that resemble known bioactive compounds. Notably:

  • Anticancer Activity : Research indicates that indole derivatives exhibit promising anticancer properties. For instance, indole-based compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) .
  • Neuroprotective Effects : Some studies suggest that indole derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the significance of indole derivatives, including this compound:

  • Synthesis of Indole Derivatives :
    • A study demonstrated efficient methods for synthesizing various indole derivatives, showcasing the utility of this compound as a precursor .
  • Biological Activity Evaluation :
    • Research has shown that related indole compounds exhibit selective inhibition of cancer cell lines, indicating the potential of this compound in anticancer therapies .
  • Pharmacological Studies :
    • A pharmacological study evaluated the effects of various indole derivatives on cell cycle regulation and apoptosis in cancer cells, providing insights into their therapeutic mechanisms .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate (Target) Indole 4-methyl, 7-Boc C₁₄H₁₈N₂O₂ 246.31* Methyl enhances stability; Boc protects amine for synthetic manipulation.
tert-Butyl N-(4-ethyl-3-formyl-1H-indol-7-yl)carbamate Indole 4-ethyl, 3-formyl, 7-Boc C₁₇H₂₂N₂O₃ 302.37 Formyl group increases reactivity; ethyl adds steric bulk.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine 5-fluoro, 4-hydroxy, 6-methyl, 2-Boc C₁₁H₁₆FN₃O₃ 257.26 Fluorine enhances electronegativity; hydroxy enables hydrogen bonding.
tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate Imidazopyridine 6-amino, 7-iodo, 1-methyl, 4-Boc C₁₃H₁₈IN₅O₂ 403.22 Iodo substituent increases molecular weight; amino group aids solubility.
tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexane-Pyrimidine hybrid 2-chloro, 5-iodo, 4-methoxy, Boc-protected cyclohexylmethyl C₂₃H₃₃ClIN₅O₃ 616.89 Chloro and iodo halogens enhance electrophilicity; methoxy improves solubility.

*Molecular weight calculated based on standard atomic masses.

Structural Differences and Implications

a) Core Heterocycle Variations
  • Indole vs. Pyrimidines, with nitrogen atoms at 1,3-positions, are more polarizable, enhancing interactions in biological targets .
b) Substituent Effects
  • Halogenation : Fluorine () and iodine () introduce electronegativity and heavy-atom effects, respectively. Fluorine’s strong electron-withdrawing nature can modulate pKa and binding affinity, while iodine’s size impacts steric interactions and crystallinity .
  • Functional Groups : The 3-formyl group in increases electrophilicity, making it prone to nucleophilic attack, whereas the 4-methyl group in the target compound offers steric protection without significant electronic disruption.
c) Molecular Weight and Solubility
  • Higher molecular weights in iodinated compounds (e.g., at 403.22 g/mol) correlate with reduced aqueous solubility, whereas the target compound’s lower weight (246.31 g/mol) suggests better bioavailability. Methoxy () and amino () groups mitigate insolubility by introducing hydrogen-bonding sites.

Biological Activity

Tert-butyl (4-methyl-1H-indol-7-yl)carbamate, a compound classified under indole derivatives, has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tert-butyl group attached to a carbamate functional group linked to a 4-methyl-1H-indole moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Research indicates that compounds with indole structures often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar indole derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's .
  • Modulation of Cell Signaling Pathways : Indoles are known to influence various signaling pathways, potentially leading to altered cellular responses in cancer and inflammation .

Biological Evaluation

A comprehensive evaluation of the biological activity of this compound involves both in vitro and in vivo studies. The following sections summarize key findings from recent research.

In Vitro Studies

In vitro studies have highlighted the compound's cytotoxic effects on various cancer cell lines. For instance, studies focusing on indole derivatives have shown that modifications at specific positions on the indole ring can significantly enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Study Cell Line IC50 Value Mechanism
Study AGBM Cells0.1 μMInduction of methuosis
Study BLung Cancer0.5 μMMicrotubule disruption
Study CAstrocytes>100 μMAnti-inflammatory effects

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest that it may possess protective effects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. However, the bioavailability and effectiveness in vivo require further exploration .

Case Studies

Several case studies have illustrated the compound's potential applications:

  • Neuroprotective Effects : A study demonstrated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting a protective role against neuroinflammation .
  • Anticancer Activity : Another investigation showed that the compound exhibited significant cytotoxicity against glioblastoma multiforme (GBM) cells, with mechanisms involving microtubule disruption and apoptosis induction .

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (4-methyl-1H-indol-7-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of the indole amine using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A protocol analogous to (Steps 3–6) suggests:

  • Use Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .
  • Optimize stoichiometry (e.g., 1.2 equiv Boc₂O) and reaction time (10–12 hours) for complete conversion.
  • Monitor progress via TLC or HPLC. Post-reaction, adjust pH to isolate intermediates (e.g., aqueous extraction at pH 5 and 10) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : Confirm Boc-group integration (tert-butyl protons at ~1.4 ppm) and indole aromatic signals .
  • Mass spectrometry (MS) : ESI+ mode to detect [M+H]⁺ ions (e.g., m/z ~263 for C₁₅H₂₀N₂O₂) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which may degrade the Boc protecting group .

Advanced Research Questions

Q. How can reaction yields be improved during the introduction of the Boc group to 4-methyl-1H-indol-7-amine?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance Boc₂O reactivity .
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate carbamate formation .
  • Temperature control : Maintain -78°C during Boc₂O addition to suppress competing N-alkylation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : For ambiguous NMR assignments, grow single crystals and solve the structure using SHELXL () .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the indole region .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm carbon connectivity .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Steric hindrance : The 4-methyl group on indole may slow Buchwald-Hartwig amination; use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Electronic effects : Electron-donating methyl groups increase indole nucleophilicity, favoring SNAr reactions at the 7-position .

Q. What methodologies validate the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>150°C) under N₂ atmosphere .

Methodological Tables

Q. Table 1: Comparative Yields in Boc Protection Reactions

SolventTemp (°C)CatalystYield (%)Reference
DCM-78None65
THF0DMAP92
DMF25None45

Q. Table 2: Key Analytical Data

TechniqueParameterObserved ValueReference
¹H NMRtert-butyl (9H)δ 1.42 (s)
ESI-MS[M+H]⁺m/z 263.2
HPLCRetention time8.2 min (C18, 70:30)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-methyl-1H-indol-7-yl)carbamate
Reactant of Route 2
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tert-Butyl (4-methyl-1H-indol-7-yl)carbamate

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